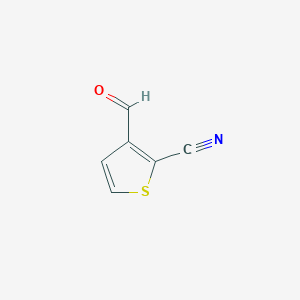

3-Formylthiophene-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-formylthiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NOS/c7-3-6-5(4-8)1-2-9-6/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPGLYNMWJKZDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Formylthiophene 2 Carbonitrile

Direct Functionalization Approaches of Thiophene (B33073) Ring Systems

Direct functionalization methods offer an efficient route to 3-Formylthiophene-2-carbonitrile by introducing the formyl and cyano groups onto a pre-existing thiophene ring. These strategies often rely on the inherent reactivity of the thiophene nucleus and can be achieved sequentially or, in some advanced cases, concurrently.

Vilsmeier-Haack Formylation Strategies and Optimizations

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including thiophenes. wikipedia.orgrsc.org The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic species then attacks the aromatic ring, and subsequent hydrolysis yields the desired aldehyde. organic-chemistry.org

In the context of synthesizing this compound, the Vilsmeier-Haack reaction is most effectively applied to 2-cyanothiophene as the starting material. The electron-withdrawing nature of the cyano group at the 2-position directs the electrophilic formylation to the adjacent 3-position. Research has focused on optimizing reaction conditions to maximize yield and selectivity. Key parameters include temperature, solvent, reagent stoichiometry, and hydrolysis conditions. For instance, maintaining the reaction at 70°C in a polar aprotic solvent like 1,2-dichloroethane (B1671644) has been shown to be highly effective, leading to high conversion rates within a short timeframe. Careful control of the post-reaction hydrolysis pH is also critical to prevent side reactions like aldehyde oxidation.

| Parameter | Optimal Value | Effect on Yield/Selectivity |

| Substrate | 2-Cyanothiophene | Directs formylation to the 3-position. |

| Temperature | 70°C | Maximizes iminium intermediate stability and reaction rate. |

| Solvent | 1,2-Dichloroethane | Enhances substrate solubility for efficient reaction. |

| DMF:Substrate Ratio | 1.3:1 | Minimizes the potential for di-formylation. |

| Hydrolysis pH | 7–8 | Prevents oxidation of the newly formed aldehyde group. |

| This interactive table summarizes the optimized conditions for the Vilsmeier-Haack formylation of 2-cyanothiophene, achieving up to 92% conversion and yielding 85-89% pure this compound after extraction and neutralization. |

Cyanation Methodologies

Cyanation represents another critical direct functionalization strategy. This can be approached in two primary ways: the cyanation of a pre-formylated thiophene or as part of a tandem, one-pot process.

The sequential approach would involve the cyanation of 3-formylthiophene. nih.gov Modern methods for aryl cyanation often involve palladium-catalyzed cross-coupling reactions (e.g., using Zn(CN)₂ or KCN) of an appropriate halo-thiophene precursor, such as 2-bromo-3-formylthiophene. nih.gov These methods are known for their broad functional group tolerance, although the direct cyanation of an aldehyde-containing substrate requires careful condition selection to avoid unwanted side reactions with the formyl group. nih.gov

More advanced and efficient methodologies circumvent the need for pre-functionalized substrates. For example, transition metal catalysts can facilitate tandem reactions. A notable development is the use of ruthenium complexes (e.g., RuCl₃·3H₂O) to mediate the oxidative coupling of thiophene with a cyanide source like potassium thiocyanate (B1210189) (KSCN) and a formyl source like paraformaldehyde in a single step. This one-pot method provides direct access to this compound, though it requires stringent control of the reaction atmosphere to maintain catalyst activity.

Sequential Functionalization Routes to Access Bifunctional Thiophenes

Accessing the target molecule through sequential functionalization involves the stepwise introduction of the cyano and formyl groups. The order of these introductions is a key strategic consideration, dictated by the directing effects of the substituents.

Route A: Cyanation followed by Formylation This route begins with the preparation of 2-cyanothiophene. chemspider.comsigmaaldrich.com As discussed in section 2.1.1, the cyano group at the C2 position deactivates the ring but directs the subsequent electrophilic Vilsmeier-Haack formylation preferentially to the C3 position, making this a regioselective and reliable pathway.

Route B: Formylation followed by Cyanation This alternative route starts with the synthesis of 3-formylthiophene. nih.gov The formyl group is a meta-directing deactivator. To introduce the cyano group at the adjacent C2 position, a nucleophilic substitution or a directed metalation approach would be necessary, often requiring the pre-installation of a leaving group (like bromine) at the 2-position. This route can be more complex due to the challenges of controlling regioselectivity in the initial functionalization of unsubstituted thiophene and the subsequent steps.

Multi-step Synthetic Pathways involving Intermediate Compounds

Multi-step syntheses construct the target molecule from precursors that may not be thiophene itself or that require significant modification of the thiophene ring's substituents. These pathways offer flexibility and can be essential when direct functionalization is not feasible.

Preparation from Protected Thiophene Precursors

The use of protected or pre-functionalized thiophenes is a cornerstone of multi-step synthesis. Halogenated thiophenes, particularly 3-bromothiophene (B43185), are common and versatile starting materials. orgsyn.org A halogen atom like bromine serves as a synthetic handle that can be converted into a variety of functional groups.

A plausible route starting from 3-bromothiophene could involve:

Lithiation and Formylation: Treatment of 3-bromothiophene with an organolithium reagent (like n-butyllithium) at low temperature generates 3-thienyllithium. Quenching this intermediate with DMF introduces the formyl group at the 3-position. uminho.pt

Bromination: The resulting 3-formylthiophene can then be selectively brominated at the more activated 2-position.

Cyanation: The bromine atom at C2 can then be displaced by a cyanide group, typically using a palladium-catalyzed cyanation reaction, to yield the final product. nih.gov

This approach allows for precise, stepwise control over the introduction of each functional group.

Strategic Manipulation of Thiophene Ring Substituents

This strategy involves creating a substituted thiophene ring and then chemically transforming the substituents into the desired formyl and cyano groups. A powerful example of this approach is the Gewald aminothiophene synthesis. wikipedia.orgorganic-chemistry.org

The Gewald reaction is a multi-component condensation that assembles a polysubstituted 2-aminothiophene from a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org This reaction builds the thiophene ring with a cyano group at the 3-position and an amino group at the 2-position. While this directly provides the 2-amino-3-cyanothiophene core, further steps would be required to convert the amino group into a formyl group, for example, through a Sandmeyer-type reaction to introduce a different handle, followed by reduction or oxidation steps.

Recent advancements have reported adaptations of multicomponent reactions, such as a four-component variant of the Gewald reaction, that enable the concurrent introduction of both the formyl and cyano groups, streamlining the synthesis into a single, efficient operation.

Regioselectivity and Stereoselectivity in Synthetic Formations

The precise arrangement of functional groups on the thiophene ring is critical for the utility of this compound. Therefore, control over regioselectivity is a paramount consideration in its synthesis.

Control of Functional Group Introduction at Specific Thiophene Positions

The synthesis of this compound requires the specific placement of a formyl group at the C3 position and a nitrile group at the C2 position of the thiophene ring. This is typically achieved through a two-stage process: initial formation of a substituted thiophene ring followed by functional group modification.

The Gewald reaction is a cornerstone for establishing the initial substitution pattern, providing a highly regioselective route to 2-amino-3-cyanothiophenes. nih.gov The mechanism of this one-pot, multi-component reaction inherently dictates the placement of the substituents. It begins with a Knoevenagel condensation between a ketone or aldehyde and an active methylene (B1212753) nitrile (like malononitrile), followed by the addition of elemental sulfur and subsequent cyclization and aromatization. wikipedia.orgnih.gov This sequence reliably produces a thiophene with an amino group at C2 and the electron-withdrawing cyano group at C3.

The subsequent and more challenging step is the regioselective introduction of the formyl group. This is commonly achieved via the Vilsmeier-Haack reaction , which uses a formylating agent generated from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). niscpr.res.inijpcbs.comwikipedia.org The regiochemical outcome of this electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the thiophene ring. While electron-donating groups like amines typically direct formylation to the C5 position, specific reaction conditions can be employed to achieve formylation at the desired C3 position, often after modification or removal of the C2 amino group from the Gewald product. The Vilsmeier-Haack reaction is a powerful tool for introducing formyl groups onto various activated aromatic and heteroaromatic compounds. ijpcbs.com

Table 2: Key Reactions and Their Role in Regiocontrol

| Reaction | Purpose | Regiochemical Outcome |

|---|---|---|

| Gewald Reaction | Formation of the core thiophene ring | Places an amino group at C2 and a cyano group at C3 wikipedia.orgnih.gov |

| Vilsmeier-Haack Reaction | Introduction of the formyl group | Can be directed to the C3 position under specific conditions niscpr.res.inijpcbs.com |

Chemical Reactivity and Transformative Processes of 3 Formylthiophene 2 Carbonitrile

Reactions of the Formyl Group

The aldehyde functionality in 3-formylthiophene-2-carbonitrile is a key center for various chemical reactions, including oxidation, reduction, and condensation.

The formyl group of this compound can be readily oxidized to a carboxylic acid. This transformation is a fundamental process in organic synthesis. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) can be employed to achieve this conversion. The resulting 2-cyano-3-thiophenecarboxylic acid is a valuable precursor for the synthesis of other derivatives.

Aromatic aldehydes, in general, can be converted to their corresponding carboxylic acids using various reagents. researchgate.net For instance, microwave irradiation has been shown to facilitate the oxidation of aromatic aldehydes to carboxylic acids efficiently. researchgate.net Another method involves the use of nickel peroxide in an aqueous alkaline solution. researchgate.net

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Potassium permanganate (KMnO4) | 2-Cyano-3-thiophenecarboxylic acid |

The formyl group can be reduced to a hydroxymethyl group, yielding an alcohol. This reduction can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4). libretexts.org The product of this reaction is (2-cyano-3-thienyl)methanol.

The reduction of aldehydes and ketones is a general method for preparing primary and secondary alcohols, respectively. libretexts.orgyoutube.com Both sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reagents for this purpose, with NaBH4 being a milder and safer option. libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.comlibretexts.org

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Sodium borohydride (NaBH4) | (2-Cyano-3-thienyl)methanol |

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). wikipedia.orgtaylorandfrancis.com This reaction involves nucleophilic addition of the amine to the carbonyl group, followed by dehydration. wikipedia.org Schiff bases are important intermediates in various enzymatic reactions and are also used as ligands in coordination chemistry. wikipedia.orgyoutube.comyoutube.com

The general structure of a Schiff base is R¹R²C=NR³ where R³ is not a hydrogen atom. wikipedia.org They are synthesized by reacting an amine with a carbonyl compound. wikipedia.org

The formyl group of this compound can participate in Wittig and Horner–Wadsworth–Emmons (HWE) reactions to form alkenes. These reactions are powerful tools for carbon-carbon bond formation. organic-chemistry.orgmasterorganicchemistry.comconicet.gov.ar

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide. organic-chemistry.orgwikipedia.orglibretexts.orglibretexts.org The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. nrochemistry.comwikipedia.orgorganicchemistrydata.org These carbanions are generally more nucleophilic than the corresponding Wittig reagents and react with aldehydes and ketones to produce alkenes, predominantly with (E)-stereoselectivity. wikipedia.orgorganic-chemistry.org An advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed from the reaction mixture. wikipedia.orgorganic-chemistry.org

| Reaction | Reactant | Reagent | Product Type |

|---|---|---|---|

| Wittig Reaction | This compound | Phosphorus Ylide (e.g., Ph3P=CHR) | Alkene |

| Horner–Wadsworth–Emmons Reaction | This compound | Phosphonate Carbanion (e.g., (EtO)2P(O)CH-R) | Alkene (predominantly E-isomer) |

Reactions of the Nitrile Group

The nitrile group in this compound can also undergo various chemical transformations, with hydrolysis being a key reaction.

The nitrile group can be hydrolyzed under acidic or basic conditions to first form a carboxamide and then, upon further hydrolysis, a carboxylic acid. chemistrysteps.comlumenlearning.comlibretexts.org This two-step process involves the initial conversion of the nitrile to an amide, which is then hydrolyzed to the carboxylic acid. chemistrysteps.com

Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. chemistrysteps.comlumenlearning.com Base-catalyzed hydrolysis begins with the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. chemistrysteps.com Biocatalytic methods using enzymes like nitrilase or a combination of nitrile hydratase and amidase can also be employed for the hydrolysis of nitriles to carboxylic acids, often with high selectivity. researchgate.netthieme-connect.de

Reduction to Amine Derivatives

The formyl group of this compound can be converted to an amine primarily through reductive amination. This process typically involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

Commonly employed reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov Sodium triacetoxyborohydride is often preferred due to its mild nature and high selectivity for imines over aldehydes or ketones, which minimizes side reactions. nih.gov The reaction is typically performed in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). nih.gov

Step 1 (Imine Formation): The aldehyde reacts with a primary amine (R-NH₂) to form a protonated imine.

Step 2 (Reduction): A hydride reagent, such as NaBH(OAc)₃, delivers a hydride to the imine carbon, yielding the secondary amine derivative.

This method allows for the synthesis of a diverse range of N-substituted (2-cyano-3-thienyl)methanamines, which are valuable precursors in medicinal chemistry. It is important to note that while the formyl group is readily reduced via reductive amination, the nitrile group can also be reduced under more forcing conditions using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, which would yield a diamine. libretexts.orgyoutube.com However, for selective transformation of the aldehyde, milder, imine-selective reagents are necessary. masterorganicchemistry.com

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group in this compound is susceptible to attack by various nucleophiles. masterorganicchemistry.com This fundamental reaction of aldehydes leads to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. libretexts.org

A prominent example of a nucleophilic addition reaction involving this substrate is the Knoevenagel condensation . wikipedia.org This reaction involves the addition of an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z') to the aldehyde, catalyzed by a weak base such as an amine (e.g., piperidine (B6355638) or morpholine). wikipedia.orgyoutube.comyoutube.com

The general mechanism proceeds as follows:

The basic catalyst deprotonates the active methylene compound to form a stabilized carbanion (enolate). youtube.com

This carbanion acts as a nucleophile, attacking the carbonyl carbon of this compound. youtube.com

The resulting alkoxide intermediate is protonated.

A subsequent dehydration (elimination of water) reaction typically occurs, driven by the formation of a conjugated system, to yield a new α,β-unsaturated product. wikipedia.org

This reaction is highly valuable for carbon-carbon bond formation, allowing the extension of the carbon framework at the 3-position of the thiophene (B33073) ring and leading to the synthesis of more complex, conjugated molecules.

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| Knoevenagel Condensation | Active methylene compound, weak amine base (e.g., piperidine) | α,β-unsaturated carbonyl or nitrile | wikipedia.org |

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an electron-deficient aromatic system due to the electron-withdrawing nature of both the formyl (-CHO) and cyano (-CN) substituents. This deactivation influences its reactivity in various transformations.

Electrophilic Aromatic Substitution Patterns

While the thiophene ring is generally susceptible to electrophilic aromatic substitution, the presence of two strong deactivating groups at the 2- and 3-positions makes these reactions challenging. The formyl and cyano groups withdraw electron density from the ring, reducing its nucleophilicity and thus its reactivity towards electrophiles.

In substituted thiophenes, electrophilic attack typically occurs at the C5 position, which is the most activated (or least deactivated) position. Any electrophilic substitution on this compound would be expected to occur regioselectively at the C5 position.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mtroyal.carsc.org For a substrate like this compound to participate directly in these reactions, it typically requires prior conversion into a derivative containing a suitable leaving group, such as a halogen (Br, I) or a triflate (OTf), at a specific position on the thiophene ring (e.g., C5).

The Suzuki-Miyaura coupling , for instance, involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgacs.org A hypothetical Suzuki coupling to functionalize the C5 position would proceed as follows:

Synthesis of Precursor: Bromination of this compound at the C5 position to yield 5-bromo-3-formylthiophene-2-carbonitrile.

Coupling Reaction: The 5-bromo derivative would then be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃). libretexts.orgnih.gov

The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Similar strategies could be employed for Stille (using organotin reagents) and Heck (using alkenes) reactions, providing versatile pathways to complex thiophene derivatives. sioc-journal.cn

| Coupling Reaction | Required Substrate | Coupling Partner | Catalyst | Reference |

| Suzuki-Miyaura | 5-Halo-3-formylthiophene-2-carbonitrile | Aryl/Vinyl Boronic Acid | Palladium Complex | libretexts.orgnih.gov |

| Stille | 5-Halo-3-formylthiophene-2-carbonitrile | Organostannane | Palladium Complex | sioc-journal.cn |

| Heck | 5-Halo-3-formylthiophene-2-carbonitrile | Alkene | Palladium Complex | mtroyal.ca |

C-H Functionalization Studies and Mechanistic Insights

Direct C-H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of installing a leaving group. nih.gov For this compound, the most likely site for direct C-H functionalization would be the C5-H bond.

These reactions are typically catalyzed by transition metals like palladium, rhodium, or copper. researchgate.netpkusz.edu.cn The mechanism often involves the coordination of the metal to the thiophene ring, followed by the cleavage of a C-H bond in a step often referred to as "concerted metalation-deprotonation" or "oxidative addition." The resulting organometallic intermediate can then react with a coupling partner. The directing ability of the existing formyl or cyano groups can play a crucial role in the regioselectivity of these reactions, although the C5 position is electronically favored for such transformations on 2,3-disubstituted thiophenes. researchgate.net

Cycloaddition Reactions (e.g., involving diene or dienophile characteristics)

Cycloaddition reactions, such as the Diels-Alder reaction, involve the interaction of a conjugated π-system (a diene) with another π-system (a dienophile). libretexts.orgyoutube.com Aromatic systems like thiophene are generally poor participants in these reactions because a successful cycloaddition would result in the loss of aromatic stabilization energy.

However, thiophenes can be induced to participate in cycloaddition reactions under specific conditions, such as high pressure, high temperatures, or photochemical activation. youtube.com In a [4+2] cycloaddition (Diels-Alder), the thiophene ring would act as the diene. Conversely, the α,β-unsaturated system formed from a Knoevenagel condensation product of this compound could potentially act as a dienophile.

More relevant to this heterocyclic system are [3+2] dipolar cycloadditions. uchicago.edunih.govnih.gov For example, if the nitrile group were converted to a nitrile oxide, it could act as a 1,3-dipole and react with a dipolarophile to form a five-membered heterocyclic ring fused to the thiophene. However, reports of the thiophene ring of this compound itself participating directly as a key component in common cycloaddition reactions are scarce due to its inherent aromaticity.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Formylthiophene 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-dimensional (1D) NMR experiments, specifically ¹H and ¹³C NMR, are the cornerstone of structural analysis for 3-formylthiophene-2-carbonitrile.

The ¹H NMR spectrum is expected to show signals for the three protons in the molecule. The two protons on the thiophene (B33073) ring, H-4 and H-5, would appear as distinct doublets due to coupling with each other. The proton of the formyl group (-CHO) would typically appear as a singlet further downfield.

The ¹³C NMR spectrum would reveal six unique carbon signals, corresponding to each carbon atom in the molecule's distinct chemical environment. These include the formyl carbon, the nitrile carbon, and the four carbons of the thiophene ring (two substituted and two unsubstituted). The chemical shifts of these carbons provide critical information about their electronic environment and connectivity.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted values are based on standard chemical shift ranges and data from analogous thiophene derivatives.

¹H NMR (Proton NMR)| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-5 | 7.8 - 8.0 | Doublet (d) |

| H-4 | 7.2 - 7.4 | Doublet (d) |

¹³C NMR (Carbon-13 NMR)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Formyl) | 180 - 185 |

| C-5 | 138 - 142 |

| C-4 | 128 - 132 |

| C-3 | 135 - 140 |

| C≡N (Nitrile) | 112 - 116 |

| C-2 | 110 - 115 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for confirming the precise connectivity and spatial relationships within the molecule. wikipedia.org These techniques distribute spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. huji.ac.ilharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of H-4 and H-5, confirming their adjacent positions on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comhmdb.ca An HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the formyl proton signal with the formyl carbon signal. This definitively assigns the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is crucial for placing the formyl and cyano groups correctly. Key expected correlations include the formyl proton showing cross-peaks to C-3 and C-4, and the H-5 proton showing correlations to C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between nuclei that are close in space, regardless of their bonding connectivity. huji.ac.il A NOESY spectrum could reveal a spatial relationship between the formyl proton and the H-4 proton, providing further evidence for the substituent's orientation.

Table 2: Expected Key Correlations in 2D NMR Spectra for this compound

| 2D NMR Technique | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | H-4 ↔ H-5 | Confirms adjacency of H-4 and H-5 on the thiophene ring. |

| HSQC | H-4 ↔ C-4H-5 ↔ C-5-CHO ↔ C=O | Assigns protonated carbons in the molecule. |

| HMBC | -CHO ↔ C-3, C-4H-5 ↔ C-3, C-4H-4 ↔ C-2, C-5 | Establishes the full carbon framework and confirms the positions of the formyl and nitrile substituents. |

| NOESY | -CHO ↔ H-4 | Reveals through-space proximity, confirming the conformation of the formyl group relative to the ring. |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other formulas that may have the same nominal mass. nih.gov For this compound, HRMS would be used to confirm its molecular formula as C₆H₃NOS.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₃NOS |

| Nominal Mass | 137 |

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can break apart into smaller, characteristic fragment ions. libretexts.org Analyzing this fragmentation pattern provides structural clues that corroborate the proposed structure. researchgate.netnih.gov For this compound, characteristic fragmentation would likely involve the loss of the functional groups.

Common fragmentation pathways for aldehydes include alpha-cleavage and the McLafferty rearrangement, although the latter requires a sufficiently long alkyl chain which is absent here. youtube.com The primary fragmentations would likely be the loss of a hydrogen radical, the formyl radical (-CHO), or the cyano radical (-CN).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 137 | [C₆H₃NOS]⁺ | Molecular Ion (M⁺) |

| 136 | [C₆H₂NOS]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 108 | [C₅H₃NS]⁺ | Loss of the formyl radical ([M-CHO]⁺) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. spectroscopyonline.com

The IR spectrum of this compound would be dominated by strong, characteristic absorption bands for its three main functional components: the nitrile group, the aldehyde group, and the thiophene ring. The C≡N stretch of the nitrile is typically a sharp, intense peak in a relatively clean region of the spectrum. The aldehyde is identified by its strong C=O stretch and a distinctive, often weaker, C-H stretch at a lower frequency than typical alkyl C-H stretches. nist.gov

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N stretch | 2220 - 2240 |

| Aldehyde | C=O stretch | 1680 - 1700 |

| Aldehyde | C-H stretch | 2820 - 2850 and 2720 - 2750 |

| Thiophene Ring | C=C stretch | 1500 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential analytical method for the unambiguous determination of the three-dimensional structure of crystalline compounds. researchgate.netsemanticscholar.org It allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular geometry. Furthermore, it reveals the supramolecular assembly, which is crucial for understanding the physical and chemical properties of the material. While a crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the latest searches, the methodologies and analyses described herein are based on established principles and data from closely related thiophene derivatives. researchgate.net

The process of determining a crystal structure using single crystal X-ray diffraction involves several key stages, from crystal preparation to data refinement. nih.gov

Crystal Growth and Mounting: The first and often most challenging step is obtaining a single crystal of suitable size and quality. For organic compounds like thiophene derivatives, this is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. Once a suitable crystal is obtained, it is mounted on a goniometer head, often in a cryo-stream of nitrogen gas to minimize thermal motion and radiation damage during data collection.

Data Collection: The mounted crystal is then placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. nih.gov The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern. researchgate.net The intensity and position of each diffraction spot are meticulously measured.

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. nih.gov This map allows for the initial placement of atoms in the asymmetric unit. The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a final, accurate crystal structure. researchgate.net

A representative set of crystallographic data collection and refinement parameters that would be expected for a derivative of this compound is presented in Table 1.

Interactive Data Table 1: Representative Crystal Data and Structure Refinement Details for a Thiophene Derivative.

| Parameter | Value |

| Empirical Formula | C6H3NOS |

| Formula Weight | 137.16 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.6(2) Å, b = 10.1(3) Å, c = 14.2(4) Å |

| α = 90°, β = 102.0(1)°, γ = 90° | |

| Volume | 1078(7) ų |

| Z | 4 |

| Density (calculated) | 1.55 g/cm³ |

| Absorption Coefficient | 0.48 mm⁻¹ |

| F(000) | 520 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta Range for Data | 2.5° to 26.0° |

| Reflections Collected | 6700 |

| Independent Reflections | 2100 [R(int) = 0.025] |

| Completeness to Theta | 99.8% |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Params | 2100 / 0 / 145 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2σ(I)] | R1 = 0.040, wR2 = 0.100 |

| R indices (all data) | R1 = 0.055, wR2 = 0.115 |

| Largest Diff. Peak/Hole | 0.30 and -0.15 e.Å⁻³ |

Note: This table is a representative example based on typical values for organic thiophene derivatives and does not represent experimentally determined data for this compound.

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. semanticscholar.org For this compound, the presence of the thiophene ring, the formyl group, and the cyano group provides multiple sites for such interactions.

Hydrogen Bonding: The formyl group's oxygen atom is a potent hydrogen bond acceptor. In the crystal lattice, C-H···O hydrogen bonds are highly probable, where hydrogen atoms from the thiophene ring or adjacent molecules interact with the formyl oxygen. mdpi.com Similarly, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, leading to the formation of C-H···N interactions. nih.gov These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks.

π-π Stacking: The aromatic thiophene ring is capable of engaging in π-π stacking interactions, which are crucial in the crystal engineering of many organic materials. These interactions can occur in a face-to-face or offset (slipped-stack) arrangement and contribute significantly to the stability of the crystal structure. The electronic nature of the substituents on the thiophene ring can influence the geometry and strength of these interactions.

Other Interactions: The sulfur atom of the thiophene ring can participate in chalcogen bonding, and short S···O or S···N contacts are often observed in the crystal structures of thiophene derivatives. nih.gov The cyano group is also known for its versatility in forming various intermolecular interactions, including tetrel bonds.

The analysis of these interactions is typically performed using crystallographic software to identify short contacts between neighboring molecules. The distances and angles of these interactions provide insight into their strength and directionality. A summary of potential intermolecular interactions for this compound, based on analysis of related structures, is presented in Table 2.

Interactive Data Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound.

| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) |

| C-H···O | C-H (ring) | O (formyl) | 3.2 - 3.5 | 140 - 170 |

| C-H···N | C-H (ring) | N (cyano) | 3.3 - 3.6 | 130 - 160 |

| π-π stacking | Thiophene | Thiophene | 3.4 - 3.8 | - |

| S···O | S (ring) | O (formyl) | 3.0 - 3.4 | - |

| S···N | S (ring) | N (cyano) | 3.1 - 3.5 | - |

Note: This table presents a hypothetical analysis of potential intermolecular interactions and their typical geometric parameters based on published data for analogous thiophene derivatives.

Theoretical and Computational Investigations of 3 Formylthiophene 2 Carbonitrile

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of 3-Formylthiophene-2-carbonitrile are largely dictated by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

In this compound, the presence of both an electron-donating thiophene (B33073) ring and electron-withdrawing formyl and cyano groups creates a unique electronic landscape. The formyl group can engage in nucleophilic addition reactions, and the thiophene ring can participate in π-π stacking interactions. Computational analyses, such as Density Functional Theory (DFT), are employed to calculate the energies of the HOMO and LUMO, thereby predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

The nitrile group, being strongly electron-withdrawing, significantly influences the electronic structure. This is a common feature in similar fused thiophene systems, where such groups are used to adjust the band gap of organic semiconducting materials. ossila.com

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like this compound. DFT calculations provide a good balance between accuracy and computational cost, making them suitable for a wide range of chemical problems.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the minimum energy conformation. For molecules with rotatable bonds, such as the bond between the thiophene ring and the formyl group in this compound, a conformational analysis is necessary to identify all energetically relevant conformers. chemrxiv.org

Recent studies have highlighted the importance of systematic conformer identification workflows, often combining tools like OpenBabel for initial conformer generation with subsequent DFT optimization for refinement. chemrxiv.org This hierarchical approach ensures that the full conformational space is explored, leading to more accurate predictions of molecular properties. chemrxiv.org For thiophene-based compounds, the relative orientation of substituents can lead to different conformers, such as cis and trans isomers, with distinct energies and properties. chemrxiv.org

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are essential for interpreting experimental spectroscopic data and for confirming the nature of the stationary points found during geometry optimization (i.e., ensuring they are true minima). researchgate.netnih.gov

DFT methods, often in conjunction with basis sets like 6-311++G(d,p), are used to calculate the harmonic vibrational frequencies. nih.gov However, these calculated frequencies often deviate from experimental values due to the neglect of anharmonicity. researchgate.networktribe.com To improve accuracy, scaling factors are sometimes applied, or more computationally intensive anharmonic frequency calculations are performed. researchgate.netmdpi.com The study of model molecules like formaldehyde (B43269) and formamide (B127407) has been instrumental in developing methods to estimate anharmonic frequencies from more affordable harmonic calculations. researchgate.net The vibrational modes associated with the carbonyl (C=O) and cyano (C≡N) groups are of particular interest as they provide characteristic spectroscopic signatures.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for understanding the intricate details of chemical reactions involving this compound. It allows for the exploration of reaction pathways, the identification of intermediates and transition states, and the calculation of activation energies.

The synthesis of thiophene derivatives, including those with formyl and cyano groups, often involves multi-step reactions. For instance, the Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, which can be precursors to other functionalized thiophenes. researchgate.net Computational studies can shed light on the mechanism of such reactions, helping to optimize reaction conditions for improved yields and selectivity.

Transition State Analysis and Energy Barriers

A key aspect of reaction mechanism elucidation is the identification of transition states, which are the highest energy points along the reaction coordinate. By calculating the structure and energy of transition states, chemists can determine the activation energy (energy barrier) of a reaction. A lower activation energy corresponds to a faster reaction rate.

For reactions involving this compound, such as nucleophilic additions to the formyl group or substitutions on the thiophene ring, transition state analysis can reveal the most favorable reaction pathway. This information is invaluable for designing new synthetic routes and for understanding the factors that control the outcome of a reaction.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for solvent effects using various methods, such as implicit solvent models (e.g., the Polarizable Continuum Model - PCM) or explicit solvent models where individual solvent molecules are included in the calculation. researchgate.netgoogle.com

For reactions involving charged or highly polar species, solvent effects are particularly important. For example, in the synthesis of thiophene derivatives, the choice of solvent can influence the solubility of reactants and the stability of intermediates and transition states. Computational studies that incorporate solvent effects can provide a more realistic description of the reaction pathway and can help in selecting the optimal solvent for a particular transformation. google.com

Molecular Dynamics Simulations to Understand Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions with their environment. iyte.edu.tr By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions over time. iyte.edu.tr Although specific MD studies on this compound are not extensively documented in publicly available literature, the principles of MD can be applied to predict its dynamic behavior.

For a molecule like this compound, MD simulations could elucidate several key aspects:

Conformational Dynamics: The simulation can explore the rotational freedom around the single bond connecting the formyl group to the thiophene ring, identifying the most stable conformations and the energy barriers between them.

Solvent Interactions: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around the solute and the nature of the intermolecular forces, such as hydrogen bonds involving the formyl oxygen and nitrile nitrogen.

Interactions with Biomolecules: In the context of medicinal chemistry, MD simulations are frequently used to model the interaction of a small molecule with a biological target, such as a protein. iyte.edu.trnih.gov For this compound, simulations could predict its binding mode within a protein's active site, highlighting key interactions like hydrogen bonds, and π-π stacking involving the thiophene ring. Such studies are crucial for rational drug design. nih.gov

An example of how MD simulations are applied to thiophene-related systems is the study of photoexcited thiophene, where ab initio molecular dynamics revealed fast ring-opening dynamics upon photoexcitation. rsc.org Another application involves simulating cationic polythiophene derivatives to understand their complexation with DNA, which is relevant for developing new gene delivery vectors or sensors. iyte.edu.tr

Table 1: Potential Applications of Molecular Dynamics Simulations for this compound

| Area of Investigation | Simulation Details | Potential Insights |

| Conformational Analysis | Simulation in vacuum or implicit solvent. | Determination of low-energy conformers, rotational energy barriers of the formyl group. |

| Solvation Behavior | Simulation in an explicit solvent box (e.g., water, DMSO). | Understanding of solute-solvent interactions, hydrogen bonding patterns, and solubility. |

| Protein-Ligand Binding | Simulation of the compound in the active site of a target protein. | Prediction of binding affinity, identification of key interacting amino acid residues, and assessment of binding stability. |

| Crystal Packing | Simulation of multiple molecules in a periodic box. | Insight into the forces governing crystal formation and prediction of crystal morphology. |

Tautomeric Forms and their Energetic Preferences

Tautomerism, the interconversion of structural isomers, is a critical consideration for molecules with labile protons and multiple functional groups. For this compound, while the predominant form is the one explicitly named, the presence of the formyl group adjacent to the nitrile and the thiophene ring could theoretically allow for the existence of tautomeric forms, such as an enol or a ketenimine form, although these are generally expected to be much less stable.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, is a primary tool for investigating the relative energies of tautomers and the energy barriers for their interconversion. chemrxiv.orgnih.gov These calculations can provide a quantitative understanding of the tautomeric equilibrium.

For this compound, a computational study would typically involve:

Geometry Optimization: The three-dimensional structure of each potential tautomer is optimized to find its lowest energy conformation.

Energy Calculation: The electronic energy of each optimized tautomer is calculated at a high level of theory.

Thermodynamic Corrections: Vibrational frequency calculations are performed to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

The relative Gibbs free energies of the tautomers determine their equilibrium populations. Studies on other heterocyclic systems, such as substituted pyridines and tetrazoles, have shown that the relative stability of tautomers is highly sensitive to substituent effects and the solvent environment. nih.govresearchgate.net For instance, electron-withdrawing groups or a change in solvent polarity can significantly shift the tautomeric equilibrium. researchgate.net

While no specific computational studies on the tautomerism of this compound are readily available, we can hypothesize potential, albeit likely unstable, tautomers for theoretical investigation.

Table 2: Hypothetical Tautomeric Forms of this compound and Methods for Energetic Analysis

| Tautomeric Form | Structure | Computational Method for Stability Analysis |

| Keto (Canonical Form) | This compound | DFT (e.g., B3LYP, M06-2X), Coupled-Cluster (e.g., CCSD(T)) |

| Enol Form | 2-Cyano-3-(hydroxymethylene)thiophene | DFT, Coupled-Cluster |

| Ketenimine Form | (Structure with C=C=N-H moiety) | DFT, Coupled-Cluster |

It is important to emphasize that the existence and stability of these alternative tautomers are speculative without dedicated computational or experimental verification. However, the theoretical framework to investigate them is well-established. chemrxiv.org

Applications of 3 Formylthiophene 2 Carbonitrile in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The reactive and adjacent formyl and cyano functionalities of 3-Formylthiophene-2-carbonitrile serve as ideal handles for constructing a variety of intricate heterocyclic structures. This precursor enables chemists to readily access poly-substituted and fused-ring systems, which are often scaffolds in medicinal chemistry and functional materials.

Synthesis of Polyfunctionalized Thiophenes

This compound is an excellent starting material for generating thiophenes adorned with multiple functional groups. The inherent reactivity of the aldehyde and nitrile groups allows for their selective or simultaneous transformation into other functionalities. For instance, the formyl group can undergo oxidation to a carboxylic acid, reduction to a hydroxymethyl group, or participate in condensation reactions, while the nitrile group can be hydrolyzed to a carboxamide or an acid, or reduced to an aminomethyl group.

A significant route to polyfunctionalized thiophenes is the Gewald reaction, a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org While this compound itself is a product of thiophene (B33073) functionalization rather than a direct starting material for the classic Gewald synthesis, its structure represents a key scaffold that can be further elaborated using similar principles. The vicinal formyl and cyano groups are perfectly poised for cyclization and addition reactions, enabling the introduction of new substituents and the formation of densely functionalized thiophene derivatives. umich.eduresearchgate.net

Precursor for Fused Heterocycles and Annulated Systems

The juxtaposition of the electrophilic aldehyde carbon and the nitrile group in this compound facilitates the construction of annulated systems, where a new ring is fused to the thiophene core. This is particularly valuable for synthesizing thieno[2,3-b]pyridines, which are bioisosteres of quinolines and are of significant interest in medicinal chemistry. nih.govresearchgate.net

The synthesis of these fused systems often proceeds via condensation reactions. For example, reacting this compound with compounds containing an active methylene (B1212753) group (e.g., malononitrile, cyanoacetamide, or β-ketoesters) in the presence of a base catalyst can lead to the formation of a pyridine (B92270) ring fused to the thiophene. This type of reaction, known as the Friedländer annulation when applied to 2-aminobenzaldehydes for quinoline (B57606) synthesis, provides a direct pathway to the thienopyridine core. mdpi.com Similarly, reaction with amidines or guanidine (B92328) can lead to the formation of fused thieno[2,3-d]pyrimidines. researchgate.netresearchgate.net

Table 1: Synthesis of Fused Heterocycles from Thiophene Precursors This table illustrates common reactions for building fused rings onto a thiophene core, a strategy for which this compound is an ideal substrate.

| Thiophene Precursor Type | Reagent(s) | Fused System | Reaction Type |

|---|---|---|---|

| o-Aminoformylthiophene | Ketone with α-methylene group | Thieno[2,3-b]pyridine | Friedländer Annulation |

| o-Aminoformylthiophene | Active methylene nitrile | Thieno[2,3-b]pyridine | Condensation/Cyclization |

| o-Aminocarbonitrile | α,β-Unsaturated ketone | Thieno[2,3-b]pyridine | Michael Addition/Cyclization |

| o-Aminocarbonitrile | Guanidine / Amidines | Thieno[2,3-d]pyrimidine (B153573) | Condensation/Cyclization |

Role in Multi-component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.govnih.gov this compound is an excellent substrate for designing MCRs to generate molecular diversity.

For example, a one-pot synthesis of highly substituted thienopyridines can be envisioned starting from this compound, a primary or secondary amine, and a compound with an active methylene group. The initial formation of an enamine from the aldehyde and the amine, followed by a Knoevenagel condensation with the active methylene compound and subsequent intramolecular cyclization onto the nitrile, would constitute a powerful MCR. Such strategies allow for the rapid assembly of complex heterocyclic libraries from simple starting materials. researchgate.net The Gewald reaction itself is a cornerstone MCR in thiophene chemistry, highlighting the utility of combining multiple reactants to build functionalized heterocycles in one pot. wikipedia.orgorganic-chemistry.orgumich.edu

Scaffold for Design of Organic Materials Precursors

The thiophene ring is a fundamental building block for a vast range of organic electronic materials due to its electron-rich nature and propensity to form extended π-conjugated systems. This compound serves as a valuable starting point for the synthesis of tailored precursors for these advanced materials. rsc.org

Synthesis of Thiophene-Based π-Conjugated Systems

π-conjugated oligomers and polymers based on thiophene are essential for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgmdpi.com this compound can be elaborated into larger conjugated systems through reactions that extend the π-system.

The formyl group is particularly useful in this context. It can undergo Knoevenagel or Wittig-type reactions to form carbon-carbon double bonds, linking the initial thiophene ring to other aromatic or heteroaromatic units. This strategy allows for the precise construction of donor-acceptor (D-A) type oligomers, where the electron-withdrawing nature of the cyano group can be used to tune the electronic properties of the final molecule. These well-defined oligomers are crucial for studying structure-property relationships in organic electronic materials. rsc.org

Table 2: Elaboration of this compound for π-Conjugated Systems This table outlines synthetic pathways to extend the conjugation of the initial thiophene building block.

| Reaction Type | Reagent | Resulting Functionality | Purpose |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Nitrile | Extends π-conjugation, introduces acceptor unit |

| Wittig Reaction | Phosphonium Ylide | Substituted Alkene | Creates C=C bond to link aromatic units |

| Horner-Wadsworth-Emmons | Phosphonate (B1237965) Ester | α,β-Unsaturated Ester | Extends π-conjugation with high stereoselectivity |

| Suzuki/Stille Coupling | Arylboronic acid / Organostannane (after modification) | Biaryl System | Forms C-C bonds between aromatic rings |

Precursors for Polymer Monomers

While conjugated oligomers are important, high-performance organic electronics often rely on conjugated polymers. google.comresearchgate.net this compound can be converted into polymerizable monomers through appropriate functionalization. Modern cross-coupling techniques like Suzuki, Stille, and especially Direct Arylation Polymerization (DArP) are the workhorses for synthesizing conjugated polymers. rsc.orgacs.org

To be used in these polymerizations, the thiophene precursor must typically possess two reactive handles. For instance, this compound could be chemically modified—for example, by converting the formyl group into a halogen (e.g., bromine) or a stannyl (B1234572) group—to create a monomer ready for cross-coupling polymerization. DArP, which creates C-C bonds by coupling a C-H bond with a C-Halogen bond, is an increasingly popular method due to its atom economy. acs.orgmdpi.comrsc.org A derivative of this compound could be designed to act as either the C-H or C-Halogen component in a DArP reaction, leading to polymers with precisely controlled structures and properties for applications in photovoltaics and other electronic devices. nih.gov

Intermediates for Advanced Dyes and Pigments

The scaffold of this compound is a fundamental component in the synthesis of advanced dyes and pigments, especially those within the heterocyclic azo class. Thiophene-based azo dyes have garnered significant interest for over six decades, prized for their ability to produce bright and strong color shades on various fibers. frontiersin.org They are particularly important as disperse dyes for synthetic textiles like polyester (B1180765) and polyamide fibers.

The utility of this compound in this context stems from its functional groups. The thiophene ring, combined with the electron-withdrawing nitrile (-CN) group and the reactive aldehyde (-CHO) group, forms a potent platform for creating extended π-conjugated systems, which are the basis of chromophores (the part of a molecule responsible for its color). By serving as a foundational building block, this compound enables the construction of intricate dye molecules. beilstein-journals.org The functional groups can be chemically modified in subsequent steps, allowing for the fine-tuning of the dye's properties, such as color, lightfastness, and solubility. For example, derivatives like 2-amino-3-cyano-5-formylthiophenes are crucial for producing blue-colored azo dyes with enhanced electronic and solubility characteristics.

Intermediate in the Preparation of Specific Chemical Entities

Beyond its role in broad dye chemistry, this compound is a key intermediate in the synthesis of specific classes of organic compounds, namely azo dyes and Schiff bases, which themselves have a wide array of applications.

Precursors for Azo Dyes and Schiff Bases

Azo Dyes: Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which links two sp² hybridized carbon atoms, typically within aromatic ring systems. rsc.org These compounds represent the largest and most versatile class of commercial organic colorants. rsc.org this compound and its derivatives are instrumental in creating heterocyclic azo dyes. The synthesis generally involves a diazotization reaction, where a primary aromatic amine is converted into a diazonium salt, which is then reacted with a coupling component. Thiophene-containing molecules can participate as either the diazo component (once converted to an amine) or as the coupling partner. frontiersin.org The inherent electronic properties of the formyl and cyano groups on the thiophene ring significantly influence the final color and performance of the dye.

Schiff Bases: A Schiff base is a compound defined by an imine or azomethine group (-CH=N-). These are typically synthesized through a straightforward condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone. The formyl group of this compound is an ideal aldehyde for this reaction, readily condensing with a variety of primary amines. This reaction yields thiophene-based Schiff bases, which are valuable in their own right and as intermediates for more complex molecules. For instance, the formation of a Schiff base from a formyl-functionalized thiophene can be a key step in producing sophisticated azo-azomethine dyes, which incorporate both the azo and imine functionalities into a single chromophoric system.

Below is a table detailing examples of thiophene-based dyes and their precursors:

| Precursor/Intermediate | Resulting Compound Class | Application/Significance |

| 2-Amino-3-cyano-4-chloro-5-formylthiophene | Azo-azomethine dyes | Creates blue-colored dyes with enhanced π-conjugated systems and solubility. |

| 2-Aminothiophene derivatives | Disperse polymeric dyes | Used for dyeing nylon and polyester fibers. frontiersin.org |

| 2-Amino-3,5-dinitrothiophene | Azo dyes | Forms the basis for green, navy, and black colorants, including C.I. Disperse Green 9. frontiersin.org |

| 3-Aminophenol | Azo dye ligand | Can be diazotized and coupled to form dyes that act as ligands for metal complexes. rsc.org |

Coordination Chemistry of Thiophene Carbonitrile Ligands

Design and Synthesis of Metal Ligands incorporating 3-Formylthiophene-2-carbonitrile Derivatives

The strategic design of ligands derived from this compound is a cornerstone for developing novel metal complexes. The aldehyde group provides a convenient handle for synthetic modification, most commonly through condensation reactions with primary amines to form Schiff bases. This approach allows for the systematic variation of the steric and electronic properties of the resulting ligand by introducing different substituents on the amine.

The synthesis of these ligands and their subsequent metal complexes typically involves straightforward, one-pot or stepwise procedures. A common method for synthesizing Schiff base ligands is the condensation of equimolar amounts of an amine and an aldehyde, often in a solvent like methanol (B129727) or ethanol, sometimes with a few drops of acid as a catalyst. jocpr.com The resulting Schiff base ligand can then be reacted with a metal salt, usually in a 1:2 or 1:1 metal-to-ligand molar ratio, to yield the desired complex. nih.govechemcom.com The reaction mixture is often refluxed for several hours to ensure complete complexation. jocpr.comnih.gov The resulting solid complexes can then be isolated by filtration, washed, and dried. jocpr.comnih.gov

For instance, new Schiff base ligands have been synthesized by reacting o-phenylenediamine (B120857) and thiophene-2-carboxaldehyde in ethanol. oncologyradiotherapy.com These ligands were then used to form complexes with selected metal ions. oncologyradiotherapy.com Similarly, Schiff bases derived from the condensation of 3-aminodibenzofuran (B1200821) with 2-thiophenecarboxaldehyde have been used to create a series of transition metal complexes. researchgate.net The versatility of this synthetic approach allows for the creation of a broad spectrum of ligands with tailored coordination properties.

Coordination Modes and Binding Affinity Studies with Transition Metal Ions

Ligands derived from this compound exhibit a range of coordination modes, primarily dictated by the nature of the donor atoms present in the modified ligand and the preferred geometry of the transition metal ion. libretexts.org In many Schiff base derivatives, coordination occurs through the azomethine nitrogen and another donor atom, such as a phenolic oxygen or the sulfur atom of the thiophene (B33073) ring. researchgate.netmdpi.com

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode. A shift in the stretching frequency of the C=N (azomethine) bond in the IR spectrum of the complex compared to the free ligand is a strong indicator of coordination through the nitrogen atom. researchgate.net For example, a lowering of the C=N stretching frequency upon complexation suggests the bonding of the nitrogen to the metal center. researchgate.net Similarly, changes in the vibrational frequencies associated with the thiophene ring or other functional groups can provide evidence for their involvement in coordination.

The binding affinity of these ligands with various transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) has been extensively studied. jocpr.comresearchgate.net The stability and geometry of the resulting complexes are influenced by factors like the nature of the metal ion, the ligand's denticity (the number of donor atoms), and the reaction conditions. ucj.org.ua For example, some ligands act as bidentate donors, coordinating through two sites to form a chelate ring with the metal ion. nih.govnih.gov In other cases, they can be unidentate or even polydentate. nih.govtcu.edu The formation of stable chelate rings is a significant driving force in the coordination of these ligands. nih.gov

| Ligand Type | Coordination Mode | Metal Ions | Key Spectroscopic Evidence |

| Schiff Base (from this compound) | Bidentate (N, O or N, S) | Cu(II), Ni(II), Co(II), Zn(II) | Shift in C=N and C-S/C-O stretching frequencies in IR spectra |

| Thiophene carboxamide | Bidentate (O, N) | Cu(II), Zn(II), Co(II) | Lowering of the amide I band in IR spectra |

| Triazole-thiol derivative | Bidentate (S, N) | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Changes in IR and NMR spectra upon complexation |

Structural Analysis of Coordination Complexes (e.g., by X-ray Diffraction)

For transition metal complexes, common geometries include tetrahedral, square planar, and octahedral, depending on the coordination number of the metal ion (typically four or six). libretexts.org For instance, X-ray diffraction studies have confirmed the structures of various metal complexes with thiophene-containing ligands, revealing details of metal insertion into C-S bonds and the hapticity of the thiophene ring. bohrium.com The hapticity describes how many atoms of the ligand are bonded to the metal center. mdpi.com

While specific X-ray diffraction data for complexes of this compound itself are not detailed in the provided context, the general principles of structural analysis are well-established. For example, the analysis of a cobalt(II) acetate (B1210297) complex with 1,3,5-hexachlorocyclotriphosphazene using X-ray powder diffraction suggested a bridged, hexadentate sandwich structure. researchgate.net Such analyses are crucial for understanding the structure-property relationships in these materials.

Theoretical Characterization of Metal-Ligand Bonding and Electronic Properties

Theoretical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for understanding the nature of metal-ligand bonding and the electronic properties of coordination complexes. researchgate.net These studies provide insights that complement experimental findings.

Theoretical investigations can elucidate the electronic structure and the nature of the coordination bonds in complexes with nitrile and isocyanide ligands. researchgate.net These calculations can help to understand the correlation between the electronic structure and the spectroscopic and reactive properties of the complexes. researchgate.net For example, theoretical studies can explain the observed shifts in IR frequencies upon complexation by analyzing the changes in the electron distribution within the ligand. researchgate.net

DFT calculations have been used to optimize the geometries of metal complexes and to calculate various quantum chemical parameters such as hardness, electron affinity, and dipole moment. mdpi.com These theoretical results are often in good agreement with experimental data and provide a deeper understanding of the bonding and reactivity of the complexes. mdpi.com For instance, theoretical studies on transition metal complexes with nitriles have confirmed that the increase in the wavenumber of the N≡C stretching vibration upon complexation is due to a combination of factors, including the partial antibonding character of the nitrogen lone pair and electrostatic interactions. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Landscape pertaining to 3-Formylthiophene-2-carbonitrile

The current research landscape for this compound is characterized by its extensive use as a versatile intermediate in the synthesis of a wide array of heterocyclic compounds. A significant portion of research revolves around its application as a precursor for biologically active molecules, particularly in the construction of thieno[2,3-d]pyrimidine (B153573) derivatives, which are recognized for their potential pharmacological properties. The reactivity of both the formyl and cyano groups is frequently exploited in multicomponent reactions, offering a straightforward route to complex molecular architectures. The inherent reactivity of the thiophene (B33073) ring itself also allows for further functionalization through electrophilic substitution reactions. While the primary focus has been on its role in medicinal chemistry, there is a growing interest in its application in materials science, particularly in the synthesis of dyes and functional polymers.

Emerging Synthetic Methodologies for Enhanced Accessibility and Efficiency

The classical synthesis of this compound has been dominated by the Vilsmeier-Haack reaction. However, recent research has focused on developing more efficient and environmentally benign synthetic methodologies. These emerging strategies aim to improve yields, reduce reaction times, and utilize milder reaction conditions.

Organocatalytic and transition-metal-catalyzed approaches have shown significant promise. The Gewald reaction, a well-established multicomponent reaction for the synthesis of 2-aminothiophenes, has been adapted for the synthesis of related thiophene-3-carbonitriles. Furthermore, organocatalytic domino reactions have been explored for the asymmetric synthesis of tetrahydrothiophenes, showcasing the potential for creating chiral thiophene derivatives. Transition-metal catalysis, particularly with palladium and copper, has opened new avenues for the construction of the thiophene ring and the introduction of the formyl and cyano functionalities with high regioselectivity.

| Synthetic Methodology | Catalyst/Reagents | Key Advantages |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride, Dimethylformamide | Well-established, reliable for formylation. |

| Gewald Reaction | Base catalyst (e.g., morpholine), elemental sulfur | Multicomponent, good yields, access to 2-aminothiophene precursors. |

| Organocatalysis | Secondary amines (e.g., proline derivatives) | Asymmetric synthesis, domino reactions, environmentally friendly. |

| Transition-Metal Catalysis | Palladium, Copper complexes | High regioselectivity, broad substrate scope, C-H activation potential. |

Untapped Reactivity Profiles and Novel Transformative Pathways

Beyond the standard transformations of the formyl and nitrile groups, researchers are beginning to explore the untapped reactivity of this compound in more complex and elegant synthetic strategies. Cascade reactions, also known as domino or tandem reactions, represent a powerful tool for the rapid construction of intricate molecular frameworks from simple starting materials. wikipedia.org

The unique arrangement of functional groups in this compound makes it an ideal candidate for designing novel cascade sequences. For instance, a multi-component cascade reaction involving 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides has been developed for the synthesis of highly functionalized bipyrimidine derivatives. rsc.org This demonstrates the potential to engage the formyl group in an initial condensation, followed by subsequent cyclization and rearrangement steps involving the nitrile group and the thiophene ring. The development of such cascade reactions starting from this compound could provide efficient access to novel polycyclic and heterocyclic systems with interesting biological or material properties.

Potential for Derivatization in Novel Functional Material Development

The derivatization of this compound holds significant promise for the development of novel functional materials. While much of the existing research has focused on its applications in medicinal chemistry, its inherent electronic and structural features make it an attractive building block for materials with tailored optical and electronic properties.

The electron-withdrawing nature of the formyl and nitrile groups, combined with the electron-rich thiophene ring, creates a push-pull electronic structure. This characteristic is highly desirable in the design of organic chromophores for applications such as non-linear optics and dye-sensitized solar cells. By strategically modifying the thiophene ring or transforming the formyl and nitrile functionalities, the absorption and emission properties of the resulting molecules can be fine-tuned. For example, condensation of the formyl group with active methylene (B1212753) compounds can extend the π-conjugated system, leading to a red-shift in the absorption spectrum.

Furthermore, the rigid and planar nature of the thiophene core is beneficial for creating materials with good charge transport properties. Thieno[3,2-b]thiophene-2-carbonitrile, a related fused thiophene derivative, is utilized in the synthesis of small molecules and polymers for organic field-effect transistors (OFETs). ossila.com Similarly, derivatives of this compound could be explored as building blocks for organic semiconductors. The nitrile group can also serve as a handle for further polymerization or for anchoring the molecule to surfaces.

| Derivative Class | Potential Application | Key Properties |

| Extended π-conjugated systems | Dyes, Non-linear optics | Tunable absorption/emission, large hyperpolarizability. |

| Thiophene-based polymers | Organic electronics (OFETs, OPVs) | Good charge transport, thermal stability. |

| Functionalized surfaces | Sensors, Catalysis | Specific binding sites, enhanced reactivity. |

Advanced Computational Strategies for Deeper Mechanistic Understanding

Advanced computational strategies, particularly Density Functional Theory (DFT), offer a powerful lens through which to gain a deeper mechanistic understanding of the reactivity and properties of this compound. DFT calculations can provide valuable insights into reaction pathways, transition state geometries, and the electronic factors that govern selectivity. nih.gov